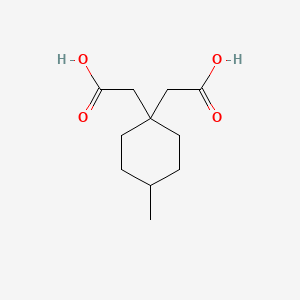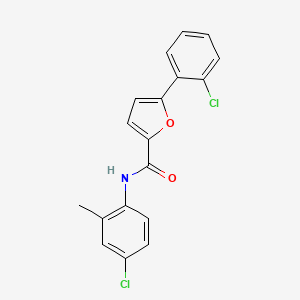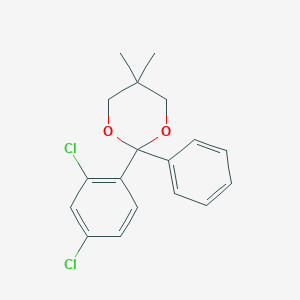
2-(m-Nitrobenzylideneamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Nitrobenzylideneamino)phenol is an organic compound with the molecular formula C13H10N2O3. It is a Schiff base derived from the condensation of 2-aminophenol and m-nitrobenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Nitrobenzylideneamino)phenol typically involves the condensation reaction between 2-aminophenol and m-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(m-Nitrobenzylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a metal catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
2-(m-Nitrobenzylideneamino)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(m-Nitrobenzylideneamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, leading to its observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- **2-((3-Nitrophenyl)methylene)amino)phenol
- **Phenol, o-((m-nitrobenzylidene)amino)-
- **2-[[(3-Nitrophenyl)methylene]amino]phenol
Uniqueness
2-(m-Nitrobenzylideneamino)phenol is unique due to its specific structural configuration, which combines a phenolic group with a nitro-substituted benzylideneamino moiety.
Properties
CAS No. |
5348-26-5 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-2-1-6-12(13)14-9-10-4-3-5-11(8-10)15(17)18/h1-9,16H |
InChI Key |
DMQAKUSKPGNNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11942024.png)
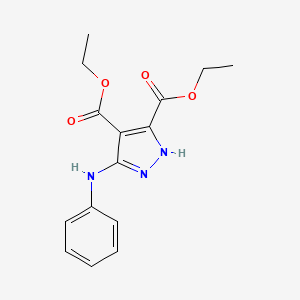
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
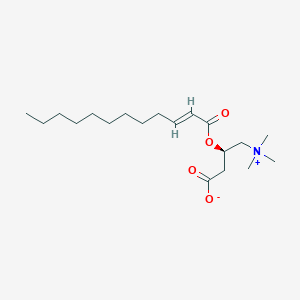


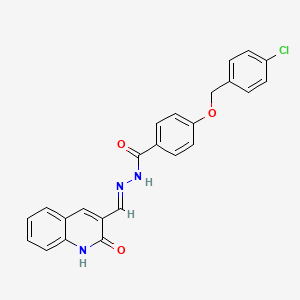
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
